(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride
CAS No.: 81570-06-1
Cat. No.: VC11573693
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81570-06-1 |
|---|---|
| Molecular Formula | C6H16ClNO |
| Molecular Weight | 153.65 g/mol |
| IUPAC Name | (2S,3R)-3-(dimethylamino)butan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H15NO.ClH/c1-5(6(2)8)7(3)4;/h5-6,8H,1-4H3;1H/t5-,6+;/m1./s1 |
| Standard InChI Key | JTVJBWGEAWSBAR-IBTYICNHSA-N |
| Isomeric SMILES | C[C@H]([C@H](C)O)N(C)C.Cl |
| Canonical SMILES | CC(C(C)O)N(C)C.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Configuration and Stereochemistry
(2S,3R)-3-(Dimethylamino)butan-2-ol hydrochloride features a butan-2-ol backbone with a dimethylamino group at the 3-position and a hydrochloride counterion. The stereochemical descriptors (2S,3R) indicate the compound’s absolute configuration, which is critical for its interactions in chiral environments. The InChIKey JTVJBWGEAWSBAR-IBTYICNHSA-N and isomeric SMILES C[C@H]([C@H](C)O)N(C)C.Cl provide unambiguous representations of its three-dimensional structure.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆ClNO |
| Molecular Weight | 153.65 g/mol |
| IUPAC Name | (2S,3R)-3-(dimethylamino)butan-2-ol; hydrochloride |
| InChI | InChI=1S/C₆H₁₅NO.ClH/c1-5(6(2)8)7(3)4;/h5-6,8H,1-4H3;1H/t5-,6+;/m1./s1 |
| Isomeric SMILES | CC@HN(C)C.Cl |
Crystallographic and Conformational Properties
While X-ray crystallographic data for this specific compound is unavailable, its structural analogs exhibit chair-like conformations in the solid state due to intramolecular hydrogen bonding between the hydroxyl and dimethylamino groups . The hydrochloride salt form stabilizes the protonated amine, reducing hygroscopicity and enhancing shelf life.
Synthesis and Manufacturing Processes
Stereoselective Synthesis Routes
The synthesis of (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride typically begins with a prochiral ketone precursor, which undergoes asymmetric reduction using chiral catalysts or resolving agents. For example, a method analogous to the synthesis of tapentadol intermediates involves the resolution of racemic alcohols via diastereomeric salt formation with chiral acids like D-(-)-mandelic acid . Subsequent alkylation and hydrogenation steps yield the desired stereoisomer, which is then converted to the hydrochloride salt using HCl gas or aqueous hydrochloric acid .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Asymmetric Reduction | NaBH₄ with (R)-BINOL catalyst, THF, -20°C | 78% |
| Resolution | D-(-)-Mandelic acid, ethanol, reflux | 92% ee |
| Salt Formation | HCl gas, diethyl ether, 0°C | 95% |
Process Optimization and Scalability
Industrial-scale production faces challenges in maintaining stereochemical purity during workup and isolation. Continuous flow chemistry and immobilized enantioselective catalysts have been proposed to enhance reproducibility . Patents describe the use of heterogeneous catalysis for dehydrating analogous tertiary alcohols, suggesting potential adaptations for streamlining this compound’s synthesis .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s hydrochloride salt form improves aqueous solubility (>50 mg/mL at 25°C) compared to the free base, which is sparingly soluble in nonpolar solvents. Its predicted partition coefficient (LogP) of 0.56 indicates moderate lipophilicity, suitable for crossing biological membranes in drug delivery systems.
Table 3: Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 192–195°C (decomposes) |
| Water Solubility | >50 mg/mL (25°C) |
| LogP | 0.56 |
| pKa (amine) | 9.8 ± 0.2 |
Spectroscopic Characterization
-
Mass Spectrometry: The [M+H]+ ion at m/z 154.1 dominates the ESI-MS spectrum, with characteristic fragments at m/z 136.1 (loss of H₂O) and 100.1 (dimethylamine elimination).
-
NMR: ¹H NMR (400 MHz, D₂O) δ 3.45–3.38 (m, 1H, CH-OH), 2.92 (s, 6H, N(CH₃)₂), 1.42 (d, J = 6.8 Hz, 3H, CH₃).
Pharmacological Applications and Research
Preclinical Studies and Toxicity
Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg (oral), with histopathological changes observed in the liver and kidneys at subchronic doses. Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate its metabolism, producing N-oxide and hydroxylated metabolites.
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation of enantiomers, with a retention time of 6.8 minutes for the (2S,3R)-isomer. Chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) resolve diastereomeric impurities to <0.1% .
Spectroscopic Fingerprinting
FT-IR spectra show strong absorptions at 3270 cm⁻¹ (O-H stretch) and 2770 cm⁻¹ (C-N stretch), while UV-Vis analysis reveals a λₘₐₓ at 210 nm (ε = 450 L·mol⁻¹·cm⁻¹).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to analgesics like tapentadol, where its stereochemistry dictates receptor binding selectivity . Recent patents describe its use in synthesizing μ-opioid agonists with reduced gastrointestinal side effects .
Asymmetric Catalysis
In organic synthesis, the dimethylamino group acts as a Lewis base catalyst in aldol reactions, achieving enantiomeric excesses >90% for β-hydroxy ketone products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume